N-(Trifluoromethanesulfonyl)trifluoroacetamide
Overview
Description
N-(Trifluoromethanesulfonyl)trifluoroacetamide: is a chemical compound with the molecular formula C3HF6NO3S and a molecular weight of 245.10 g/mol . It is known for its high reactivity and is commonly used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary synthetic route for N-(Trifluoromethanesulfonyl)trifluoroacetamide involves the reaction between trifluoromethanesulfonyl chloride and trifluoroacetic ethyl ester . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: N-(Trifluoromethanesulfonyl)trifluoroacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonyl group.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include bases , acids , and oxidizing agents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal results .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted amides and fluorinated compounds .
Scientific Research Applications
N-(Trifluoromethanesulfonyl)trifluoroacetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(Trifluoromethanesulfonyl)trifluoroacetamide involves its high reactivity due to the presence of the trifluoromethanesulfonyl group. This group can undergo various chemical transformations, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: This compound is used as a silylating reagent in gas chromatography-mass spectrometry (GC-MS) analysis.
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another silylating reagent used in analytical chemistry.
Uniqueness: N-(Trifluoromethanesulfonyl)trifluoroacetamide is unique due to its ability to introduce both trifluoromethanesulfonyl and trifluoroacetamide groups into molecules, making it a valuable reagent in the synthesis of fluorinated compounds .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(trifluoromethylsulfonyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF6NO3S/c4-2(5,6)1(11)10-14(12,13)3(7,8)9/h(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYBHDCZEADVJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40478087 | |
Record name | N-(Trifluoromethanesulfonyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151198-85-5 | |
Record name | N-(Trifluoromethanesulfonyl)trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40478087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Trifluoromethanesulfonyl)trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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